8,8,9-Trimethoxy-9-oxononanoate
CAS No.: 82259-18-5
Cat. No.: VC19320297
Molecular Formula: C12H21O6-
Molecular Weight: 261.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82259-18-5 |
|---|---|
| Molecular Formula | C12H21O6- |
| Molecular Weight | 261.29 g/mol |
| IUPAC Name | 8,8,9-trimethoxy-9-oxononanoate |
| Standard InChI | InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1 |
| Standard InChI Key | YDQDUGUAPYIVMU-UHFFFAOYSA-M |
| Canonical SMILES | COC(=O)C(CCCCCCC(=O)[O-])(OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
8,8,9-Trimethoxy-9-oxononanoate (C₁₂H₂₁O₆⁻) features a nine-carbon backbone with the following functional groups:
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Methoxy groups (-OCH₃) at carbons 8 and 8 (geminal substitution) and 9.
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Ketone group (=O) at carbon 9.
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Carboxylate group (-COO⁻) at the terminal carbon.
This arrangement creates a sterically crowded environment at carbons 8 and 9, which may influence reactivity and intermolecular interactions. The geminal methoxy groups at carbon 8 are rare in naturally occurring compounds, suggesting synthetic origins.
Table 1: Hypothesized Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₂₁O₆⁻ |
| Molecular Weight | 261.29 g/mol |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, acetone) |
| Melting Point | Not empirically determined |
| Stability | Susceptible to hydrolysis under acidic/basic conditions |
Synthetic Pathways
Proposed Methodologies
Given the absence of documented syntheses for 8,8,9-trimethoxy-9-oxononanoate, plausible routes can be inferred from related esters:
Stepwise Esterification and Oxidation
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Methylation of Nonanoic Acid Derivatives:
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Selective methylation at carbons 8 and 9 using methyl iodide (CH₃I) under basic conditions.
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Protection of the ketone group during methylation to prevent side reactions.
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Oxidation of Secondary Alcohol:
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Conversion of a hydroxyl group at carbon 9 to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
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Challenges in Synthesis
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Steric Hindrance: Geminal methoxy groups at carbon 8 may impede reaction kinetics.
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Regioselectivity: Ensuring precise functionalization at carbons 8 and 9 requires advanced directing groups or catalysts.
Comparative Analysis with Analogous Compounds
Table 2: Functional Comparison with Nonanoate Derivatives
| Compound | Key Features | Known Applications |
|---|---|---|
| 8,8,9-Trimethoxy-9-oxononanoate | Geminal methoxy, ketone, carboxylate | Hypothesized catalytic roles |
| 9-Ethoxy-9-oxononanoate | Ethoxy, ketone, carboxylate | Lipid metabolism studies |
| Azelaic Acid Monoethyl Ester | Shorter chain, mono-ester | Dermatological treatments |
The geminal methoxy groups in 8,8,9-trimethoxy-9-oxononanoate distinguish it from analogs, potentially enabling unique reactivity in sterically demanding environments.
Industrial and Pharmacological Prospects
Material Science
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Polymer Modification: Methoxy groups could enhance solubility in polymer matrices, aiding in the development of specialty coatings.
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Coordination Chemistry: As a chelating agent for metal ions in industrial catalysis.
Drug Development
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Prodrug Potential: The carboxylate group may facilitate cellular uptake, with the methoxy groups serving as metabolic stability enhancers.
Challenges and Future Directions
Knowledge Gaps
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Synthetic Feasibility: Empirical validation of proposed synthetic routes is critical.
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Toxicological Profile: No data exist on acute or chronic toxicity.
Research Priorities
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Synthesis Optimization: Develop catalysts to overcome steric challenges.
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Biological Screening: Collaborate with pharmacologists to assess bioactivity.
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